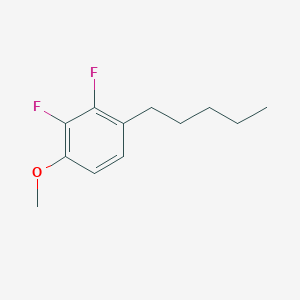

2,3-Difluoro-4-pentylanisole

Description

Structure

3D Structure

Properties

IUPAC Name |

2,3-difluoro-1-methoxy-4-pentylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16F2O/c1-3-4-5-6-9-7-8-10(15-2)12(14)11(9)13/h7-8H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAMLEBNDRSCGJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=C(C(=C(C=C1)OC)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001270369 | |

| Record name | Benzene, 2,3-difluoro-1-methoxy-4-pentyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001270369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134364-71-9 | |

| Record name | Benzene, 2,3-difluoro-1-methoxy-4-pentyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=134364-71-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 2,3-difluoro-1-methoxy-4-pentyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001270369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2,3-Difluoro-4-pentylanisole: Structure, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Difluoro-4-pentylanisole is a fluorinated aromatic organic compound with the chemical formula C12H16F2O.[1] As a substituted anisole, it possesses a methoxy group and a pentyl chain attached to a benzene ring, which is further functionalized with two fluorine atoms. The unique arrangement of these substituents, particularly the vicinal fluorine atoms, imparts distinct electronic and conformational properties to the molecule. In the landscape of medicinal chemistry and materials science, fluorinated organic molecules are of significant interest due to their potential to modulate physicochemical and pharmacokinetic properties.[2][3] The strategic incorporation of fluorine can influence metabolic stability, lipophilicity, and binding affinity to biological targets.[3][4] This guide provides a comprehensive overview of the chemical structure, properties, and potential applications of this compound, with a focus on its relevance to drug discovery and development. While experimental data for this specific molecule is limited in publicly accessible literature, this guide will draw upon data from closely related compounds and established principles of organic chemistry to provide a detailed technical profile.

Chemical Structure and Properties

The core structure of this compound consists of a 1-methoxy-4-pentylbenzene scaffold with fluorine atoms at the 2 and 3 positions of the benzene ring.

Synonyms: 2,3-difluoro-1-methoxy-4-pentylbenzene, 2,3-difluoro-4-n-pentylanisole.[1]

Physicochemical Properties

Quantitative data for this compound is primarily based on computational models. A summary of these properties is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C12H16F2O | [1] |

| Molecular Weight | 214.25 g/mol | [1] |

| CAS Number | 134364-71-9 | [1] |

| Vapor Pressure | 0.0±0.5 mmHg at 25°C | [1] |

Synthesis of this compound

Hypothetical Synthesis Workflow

A logical approach would be to start with a commercially available difluorophenol and introduce the pentyl and methyl groups in a stepwise manner. One possible route is outlined below:

Caption: A potential synthetic workflow for this compound.

Step-by-Step Experimental Protocol (Hypothetical)

-

Hydroxylation of 1,2-Difluorobenzene: This initial step would involve the introduction of a hydroxyl group onto the difluorobenzene ring to yield 3,4-difluorophenol. This can be a challenging transformation and may require specific regioselective methods.

-

Williamson Ether Synthesis: The resulting 3,4-difluorophenol would then be subjected to a Williamson ether synthesis with 1-bromopentane in the presence of a suitable base (e.g., potassium carbonate) to form 3,4-Difluoro-1-(pentyloxy)benzene.

-

Ortho-metalation and Methylation: The final step would involve a directed ortho-metalation of the 3,4-Difluoro-1-(pentyloxy)benzene using a strong base like n-butyllithium, followed by quenching with an electrophile such as methyl iodide to introduce the methoxy group and yield the final product, this compound. The directing effect of the existing substituents would be crucial for achieving the desired regiochemistry.

Spectroscopic Analysis

Direct spectroscopic data for this compound is not available in the public domain. However, based on the structure and data from analogous compounds, the expected NMR and IR spectral characteristics can be predicted.

Predicted ¹H NMR Spectrum

-

Aromatic Protons: Two signals in the aromatic region (approximately 6.8-7.2 ppm), likely appearing as doublets or doublet of doublets due to coupling with each other and with the adjacent fluorine atoms.

-

Methoxy Group: A singlet at around 3.8-4.0 ppm.

-

Pentyl Chain: A series of multiplets for the methylene groups between approximately 0.9 and 2.6 ppm, with the terminal methyl group appearing as a triplet around 0.9 ppm.

Predicted ¹³C NMR Spectrum

-

Aromatic Carbons: Signals in the range of 110-160 ppm. The carbons directly bonded to fluorine will show large one-bond C-F coupling constants. The carbon bearing the methoxy group and the pentyl chain will also be in this region.

-

Methoxy Carbon: A signal around 55-60 ppm.

-

Pentyl Chain Carbons: Signals in the aliphatic region (approximately 14-35 ppm).

Predicted ¹⁹F NMR Spectrum

-

Two distinct signals for the two non-equivalent fluorine atoms, likely showing coupling to each other and to the adjacent aromatic protons.

Infrared (IR) Spectroscopy

-

C-F stretching: Strong absorption bands in the region of 1100-1300 cm⁻¹.

-

C-O stretching (anisole): A characteristic band around 1250 cm⁻¹.

-

Aromatic C=C stretching: Bands in the 1450-1600 cm⁻¹ region.

-

C-H stretching (aliphatic and aromatic): Bands in the 2850-3100 cm⁻¹ region.

Applications in Drug Development

The incorporation of fluorine into drug candidates is a well-established strategy to enhance their pharmacological profiles.[3][5] The specific structural features of this compound make it an interesting scaffold for medicinal chemistry.

Role of Fluorine in Modulating Physicochemical Properties

-

Metabolic Stability: The presence of fluorine atoms on the aromatic ring can block sites of oxidative metabolism, thereby increasing the metabolic stability and half-life of a drug molecule.[4]

-

Lipophilicity: Fluorine substitution generally increases the lipophilicity of a molecule, which can affect its absorption, distribution, and permeability across biological membranes.[2][6][7] The pentyl chain also contributes significantly to the overall lipophilicity.

-

Binding Affinity: The highly electronegative fluorine atoms can alter the electronic properties of the aromatic ring, potentially leading to enhanced binding interactions with target proteins through dipole-dipole or other non-covalent interactions.[3]

Potential as a Bioisostere

The difluoroanisole moiety can be considered a bioisostere for other chemical groups. Bioisosteric replacement is a key strategy in drug design to optimize potency, selectivity, and pharmacokinetic properties.[5][8] For instance, the this compound scaffold could be explored as a replacement for other substituted aromatic systems in known pharmacophores.

Caption: Bioisosteric replacement strategy using the this compound scaffold.

Conclusion

This compound represents a chemical entity with significant potential in the fields of medicinal chemistry and materials science. While detailed experimental data for this specific molecule is currently scarce, its structural features—a difluorinated aromatic ring, a methoxy group, and a lipophilic pentyl chain—suggest that it could serve as a valuable building block for the synthesis of novel compounds with tailored properties. The strategic introduction of fluorine is a powerful tool in drug design, and molecules like this compound offer a platform for exploring the impact of this element on biological activity and pharmacokinetic profiles. Further research into the synthesis, characterization, and biological evaluation of this compound and its derivatives is warranted to fully unlock its potential.

References

-

Xing, L., Blakemore, D. C., Narayanan, A., Unwalla, R., Lovering, F., Denny, R. A., ... & Bunnage, M. E. (2015). Fluorine in drug design: a case study with fluoroanisoles. ChemMedChem, 10(4), 715-726. [Link]

-

Glyn, R. J., & Pattison, G. (2021). The Effects on Lipophilicity of Replacing Oxygenated Functionality with Their Fluorinated Bioisosteres. ChemRxiv. [Link]

-

Glyn, R. J., & Pattison, G. (2021). The Effects on Lipophilicity of Replacing Oxygenated Functionality with Their Fluorinated Bioisosteres. Semantic Scholar. [Link]

-

Meanwell, N. A. (2018). Fluorine and fluorinated motifs in the design and application of bioisosteres for drug design. Journal of Medicinal Chemistry, 61(14), 5822-5880. [Link]

-

Frohn, M., et al. (2020). The development of a structurally distinct series of BACE1 inhibitors via the (Z)-fluoro-olefin amide bioisosteric replacement. Bioorganic & Medicinal Chemistry Letters, 30(14), 127240. [Link]

-

Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540. [Link]

-

Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. [Link]

-

Isanbor, C., & O'Hagan, D. (2006). Fluorine in medicinal chemistry: a review of modern aspects. Journal of Fluorine Chemistry, 127(3), 303-319. [Link]

-

Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., ... & Yang, Q. (2016). NMR chemical shifts of trace impurities: industrially preferred solvents used in process and green chemistry. Organic Process Research & Development, 20(4), 661-667. [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. Fluorine in drug design: a case study with fluoroanisoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chemrxiv.org [chemrxiv.org]

- 7. semanticscholar.org [semanticscholar.org]

- 8. psychoactif.org [psychoactif.org]

2,3-Difluoro-4-pentylanisole CAS number and identification

An In-depth Technical Guide to the Identification and Characterization of 2,3-Difluoro-4-pentylanisole

Executive Summary

This technical guide provides a comprehensive framework for the unambiguous identification and purity assessment of this compound, a fluorinated aromatic compound of interest to researchers in medicinal chemistry and materials science. As a Senior Application Scientist, this document moves beyond a simple recitation of data to explain the causality behind the selection of analytical techniques, emphasizing a multi-faceted, self-validating approach. We will detail the core spectroscopic and chromatographic methods required for definitive structural elucidation and purity verification, grounded in established scientific principles. The protocols described herein are designed to ensure the highest level of confidence in the material's identity, a critical requirement for reproducible research and drug development.

Introduction: The Analytical Challenge

This compound (Figure 1) is a substituted anisole derivative. The introduction of fluorine atoms onto the aromatic ring can profoundly alter a molecule's physicochemical properties, including lipophilicity, metabolic stability, and receptor binding affinity, making such compounds valuable building blocks in pharmaceutical and agrochemical synthesis.[1] However, the presence of constitutional isomers and synthesis-related impurities necessitates a rigorous and orthogonal analytical strategy to confirm the precise structure and purity. This guide outlines such a strategy, leveraging the synergistic power of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and chromatography.

Core Identifiers and Physicochemical Properties

A foundational step in any characterization is the compilation of the molecule's known properties. This data serves as the primary reference against which all experimental results are compared.

Table 1: Core Identifiers and Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 134364-71-9 | [2][3] |

| Molecular Formula | C₁₂H₁₆F₂O | [2] |

| Molecular Weight | 214.25 g/mol | [2][3] |

| Synonyms | 2,3-difluoro-1-methoxy-4-pentylbenzene | [2][3] |

| Appearance | Colorless to almost colorless clear liquid | [1] |

The Imperative of a Multi-Technique Approach

Caption: Orthogonal workflow for chemical identification.

Spectroscopic Elucidation: Decoding the Molecular Structure

Spectroscopy is the cornerstone of molecular identification, providing detailed insights into the atomic and functional group composition of a molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for elucidating the precise structure of an organic molecule in solution. For this compound, a suite of experiments including ¹H, ¹³C, and ¹⁹F NMR is required.

Rationale: ¹H NMR reveals the number and connectivity of hydrogen atoms. ¹³C NMR provides information about the carbon skeleton. Crucially, ¹⁹F NMR confirms the presence of fluorine and, through H-F and F-F coupling, its exact position on the aromatic ring. The observation of specific coupling constants (J-values) is definitive proof of through-bond proximity between nuclei.[6][7]

Predicted ¹H NMR Data (400 MHz, CDCl₃): The pentyl chain protons will appear in the aliphatic region (δ 0.9-2.6 ppm). The methoxy protons will be a sharp singlet around δ 3.8-4.0 ppm. The two aromatic protons will appear as complex multiplets due to H-H and H-F coupling.

| Assignment | Predicted δ (ppm) | Multiplicity | Integration | Key Couplings (J) |

| -CH₃ (Pentyl) | ~0.9 | Triplet (t) | 3H | ³J(H,H) ≈ 7 Hz |

| -(CH₂)₃- (Pentyl) | ~1.3-1.6 | Multiplet (m) | 6H | H-H couplings |

| Ar-CH₂- (Pentyl) | ~2.6 | Triplet (t) | 2H | ³J(H,H) ≈ 7.5 Hz |

| -OCH₃ | ~3.9 | Singlet (s) | 3H | None |

| Ar-H5 | ~6.8-7.0 | Multiplet (m) | 1H | ³J(H,H), ³J(H,F), ⁴J(H,F) |

| Ar-H6 | ~6.8-7.0 | Multiplet (m) | 1H | ³J(H,H), ⁴J(H,F), ⁵J(H,F) |

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve ~10-20 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

-

Data Acquisition: Acquire ¹H, ¹³C{¹H}, ¹⁹F, and correlation spectra (e.g., COSY, HSQC).

-

Interpretation: Assign all peaks by analyzing chemical shifts, coupling patterns, and integration. The H-F and C-F coupling constants are critical for confirming the 2,3-difluoro substitution pattern.

Mass Spectrometry (MS)

MS provides the molecular weight of the compound and offers structural clues through its fragmentation pattern.

Rationale: Electron Ionization (EI) MS will fragment the molecule in a reproducible manner. The highest mass-to-charge ratio (m/z) peak should correspond to the molecular ion [M]⁺, confirming the molecular formula. The fragmentation can reveal the loss of the pentyl chain or methoxy group.

Predicted Mass Spectrum (EI):

-

Molecular Ion (M⁺): m/z = 214. This peak confirms the molecular weight.[2]

-

Key Fragments:

-

m/z = 199: Loss of a methyl radical (•CH₃) from the methoxy group.

-

m/z = 157: Loss of a butyl radical (•C₄H₉), a common fragmentation for a pentyl chain (Benzylic cleavage).

-

m/z = 143: Loss of the entire pentyl radical (•C₅H₁₁). This fragment, the difluoro-methoxy-benzyl cation, would be a significant peak.

-

Experimental Protocol: GC-MS Analysis

-

Sample Preparation: Prepare a dilute solution of the sample (~100 ppm) in a volatile solvent like dichloromethane or ethyl acetate.

-

Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an EI source.

-

GC Method:

-

Column: A non-polar column, such as a DB-5 or equivalent (30 m x 0.25 mm, 0.25 µm film).[8]

-

Oven Program: Start at 100°C, hold for 2 min, ramp to 250°C at 15°C/min, hold for 5 min.

-

Injector: Split mode, 250°C.

-

-

MS Acquisition: Scan from m/z 40 to 400.

-

Interpretation: Compare the obtained spectrum with the predicted molecular ion and fragmentation patterns. Search the spectrum against a reference library like the NIST/EPA/NIH Mass Spectral Library.[9][10][11]

Infrared (IR) Spectroscopy

FTIR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.

Rationale: Specific covalent bonds vibrate at characteristic frequencies. For this compound, we expect to see absorptions corresponding to C-H bonds (aromatic and aliphatic), C-O bonds, and the crucial C-F bonds. Halogen substitution is known to significantly influence the vibrational modes of the benzene ring.[12][13]

Table 2: Predicted Key IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Description |

|---|---|---|

| C(sp³)-H Stretch (Aliphatic) | 2850-3000 | Pentyl and methoxy groups |

| C(sp²)-H Stretch (Aromatic) | 3000-3100 | Aromatic ring C-H bonds |

| C=C Stretch (Aromatic) | 1450-1600 | Benzene ring skeletal vibrations |

| C-O-C Stretch (Ether) | 1200-1275 (asymm.) & 1000-1075 (symm.) | Anisole ether linkage |

| C-F Stretch (Aryl Fluoride) | 1100-1400 | Strong, characteristic absorption |

Experimental Protocol: FTIR-ATR

-

Sample Preparation: No preparation is needed for a liquid sample with an Attenuated Total Reflectance (ATR) accessory. Simply place one drop of the liquid onto the ATR crystal.[4]

-

Instrumentation: An FTIR spectrometer equipped with a diamond or germanium ATR accessory.

-

Data Acquisition: Collect the spectrum from 4000 to 600 cm⁻¹ with a resolution of 4 cm⁻¹. Perform a background scan first.[4][14]

-

Interpretation: Correlate the observed absorption bands with the expected frequencies for the molecule's functional groups.

Chromatographic Purity Assessment

Confirming the structure is only half the battle; assessing purity is equally critical, especially in a regulated environment. Chromatography separates the main compound from impurities.

Rationale: Gas Chromatography (GC) is ideal for volatile, thermally stable compounds like this compound.[8] A Flame Ionization Detector (FID) provides excellent sensitivity for organic compounds, allowing for the quantification of impurities as a percentage of the total area.

Experimental Protocol: Purity by GC-FID

-

Sample Preparation: Prepare a solution of the sample at approximately 1 mg/mL in a suitable solvent (e.g., acetonitrile or dichloromethane).

-

Instrumentation: A Gas Chromatograph with an FID detector.

-

GC Method: Use the same column and oven program as described in the GC-MS protocol (Section 4.2).

-

Data Acquisition: Inject 1 µL of the sample.

-

Interpretation: The purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram. The target purity is typically >98% for research-grade materials.

Conclusion

The definitive identification of this compound (CAS: 134364-71-9) relies not on a single piece of data, but on the convergence of evidence from a suite of orthogonal analytical techniques. The structural framework established by ¹H, ¹³C, and ¹⁹F NMR must be supported by the molecular weight confirmation from Mass Spectrometry and the functional group analysis from IR Spectroscopy. Finally, the purity of the material must be verified using a quantitative chromatographic method like GC-FID. By following this comprehensive, self-validating workflow, researchers and drug development professionals can proceed with confidence in the identity and quality of their starting materials, ensuring the integrity and reproducibility of their scientific outcomes.

References

-

CP Lab Safety. (n.d.). This compound, 98% Purity, C12H16F2O, 1 gram. Retrieved from [Link]

- Xin, J., et al. (2025). FTIR Spectroscopic Study of Thioanisole and its Two Halogenated Derivatives. Chinese Journal of Chemical Physics.

-

ResearchGate. (2025). FTIR spectroscopic study of thioanisole and its two halogenated derivatives. Retrieved from [Link]

-

ResearchGate. (2021). Synthesis and characterization of azopyrazole and azoisoxazole derivatives from substituted aniline. Retrieved from [Link]

-

PubChem. (n.d.). 2-Fluoroanisole. Retrieved from [Link]

- Dimmiti, R. K., et al. (2024). Synthesis And Characterization, Method Validation Feasibility Studies Of Degradation Impurities Of Meta Chloro Anisole By Stability Indicating Gas Chromatography (GC) Method. African Journal of Biomedical Research.

- ACS Publications. (2026). Fluorine-Free, Low-Dielectric Photosensitive Polyimides Based on Methyl Methacrylate-Functionalized Bulky Diamines for High-Fidelity UV Patterning.

-

PubMed. (2010). Synthesis and characterization of benzothiazolyl-substituted anils. Retrieved from [Link]

- National Institutes of Health. (n.d.). Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks.

-

ResearchGate. (2010). Infrared Intensity Studies in Fluorinated Macromolecules. Retrieved from [Link]

-

ResearchGate. (2009). One-Step Preparation of Some 3-Substituted Anisoles. Retrieved from [Link]

-

PubMed. (2000). Asymmetric synthesis of 2,3-methanoleucine stereoisomers from common intermediates. Retrieved from [Link]

-

NIST. (n.d.). 2,3-Dimethylanisole. In NIST Chemistry WebBook. Retrieved from [Link]

-

ResearchGate. (2017). Synthesis of Fluorinated Isoxazoles Using Selectfluor. Retrieved from [Link]

-

GovInfo. (1978). EPA/NIH Mass Spectral Data Base. Retrieved from [Link]

-

ResearchGate. (2010). Synthesis and crystallographic analysis of meso-2,3-difluoro-1,4-butanediol and meso-1,4-dibenzyloxy-2,3-difluorobutane. Retrieved from [Link]

-

NIST. (n.d.). Anisole. In NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. (n.d.). 4-Fluoroanisole. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. guidechem.com [guidechem.com]

- 3. calpaclab.com [calpaclab.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and characterization of benzothiazolyl-substituted anils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]

- 9. 2,3-Dimethylanisole [webbook.nist.gov]

- 10. govinfo.gov [govinfo.gov]

- 11. Anisole [webbook.nist.gov]

- 12. cjcp.ustc.edu.cn [cjcp.ustc.edu.cn]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

Spectroscopic Profile of 2,3-Difluoro-4-pentylanisole: A Technical Guide

Introduction

2,3-Difluoro-4-pentylanisole is a substituted aromatic compound with potential applications in materials science and as an intermediate in the synthesis of complex organic molecules. Its chemical structure, characterized by a pentyl group and two fluorine atoms on the anisole core, imparts specific physicochemical properties that are of interest to researchers in drug discovery and materials development. A thorough understanding of its spectroscopic characteristics is paramount for its identification, purification, and the elucidation of its role in chemical reactions. This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopic data for this compound (CAS No: 134364-71-9; Molecular Formula: C₁₂H₁₆F₂O; Molecular Weight: 214.25 g/mol )[1]. In the absence of published experimental spectra, this guide is based on predicted data, interpreted with reference to established spectroscopic principles and data from structurally related compounds.

Molecular Structure and Spectroscopic Overview

The molecular structure of this compound is presented below. The strategic placement of the substituents on the benzene ring gives rise to a unique spectroscopic fingerprint, which we will explore in detail.

Figure 1: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework and the environment of fluorine atoms in a molecule. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR spectra provides a complete picture of its structure.

¹H NMR Spectroscopy

The predicted ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the methoxy group, and the pentyl chain.

| Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~ 6.9 - 7.2 | Multiplet | 2H | Ar-H |

| ~ 3.9 | Singlet | 3H | O-CH₃ |

| ~ 2.6 | Triplet | 2H | Ar-CH₂- |

| ~ 1.6 | Multiplet | 2H | -CH₂- |

| ~ 1.3 | Multiplet | 4H | -(CH₂)₂- |

| ~ 0.9 | Triplet | 3H | -CH₃ |

Interpretation: The aromatic protons are expected to appear as a complex multiplet due to splitting by each other and by the fluorine atoms. The methoxy group should present as a sharp singlet. The protons of the pentyl chain will show characteristic splitting patterns: a triplet for the terminal methyl group, a triplet for the methylene group attached to the aromatic ring, and overlapping multiplets for the other methylene groups.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. The signals for the aromatic carbons will be split by the attached fluorine atoms (C-F coupling).

| Predicted Chemical Shift (ppm) | Assignment | Expected C-F Coupling |

| ~ 150 - 160 | C-O | |

| ~ 140 - 150 | C-F | Large ¹JCF |

| ~ 125 - 135 | C-F | Large ¹JCF |

| ~ 115 - 125 | Ar-C | |

| ~ 110 - 120 | Ar-C | |

| ~ 56 | O-CH₃ | |

| ~ 35 | Ar-CH₂- | |

| ~ 31 | -CH₂- | |

| ~ 22 | -CH₂- | |

| ~ 14 | -CH₃ |

Interpretation: The carbon atoms directly bonded to fluorine will exhibit large one-bond coupling constants (¹JCF), which is a key identifying feature. The other aromatic carbons will show smaller two- or three-bond C-F couplings. The aliphatic carbons of the pentyl chain and the methoxy carbon will appear as singlets in a proton-decoupled spectrum.

¹⁹F NMR Spectroscopy

¹⁹F NMR is highly sensitive to the local electronic environment and is crucial for confirming the presence and substitution pattern of fluorine atoms.

| Predicted Chemical Shift (ppm) | Multiplicity | Assignment |

| ~ -130 to -150 | Multiplet | F at C-2 |

| ~ -140 to -160 | Multiplet | F at C-3 |

Interpretation: The two fluorine atoms are in different chemical environments and are expected to show two distinct signals. These signals will be split by each other (F-F coupling) and by the neighboring aromatic protons (H-F coupling), resulting in complex multiplets. The exact chemical shifts are sensitive to the solvent and the presence of other functional groups.

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire a proton-decoupled spectrum. A wider spectral width (e.g., 200-240 ppm) and a longer relaxation delay (e.g., 2-5 seconds) are typically required.

-

¹⁹F NMR: Acquire the spectrum with proton decoupling. The spectral width should be sufficient to cover the expected range for aromatic fluorine atoms (e.g., -100 to -180 ppm).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Predicted Mass Spectrum Data:

-

Molecular Ion (M⁺): m/z = 214.12

-

Major Fragments (Predicted):

-

m/z = 199: [M - CH₃]⁺

-

m/z = 157: [M - C₄H₉]⁺ (loss of butyl radical)

-

m/z = 142: [M - C₅H₁₁]⁺ (loss of pentyl radical)

-

m/z = 127: Further fragmentation of the aromatic ring.

-

Figure 2: Proposed Mass Spectrometry Fragmentation Pathway.

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS).

-

Ionization: Utilize electron ionization (EI) for GC-MS or electrospray ionization (ESI) for direct infusion.

-

Mass Analysis: Acquire the mass spectrum using a quadrupole, time-of-flight (TOF), or ion trap mass analyzer.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 3000 | Medium | Aromatic C-H stretch |

| 2960 - 2850 | Strong | Aliphatic C-H stretch |

| 1600 - 1450 | Medium-Strong | Aromatic C=C stretch |

| 1250 - 1000 | Strong | C-O stretch (anisole) |

| 1200 - 1100 | Strong | C-F stretch |

Interpretation: The IR spectrum is expected to be dominated by strong absorptions corresponding to the C-H stretching of the pentyl group and the C-O and C-F stretching vibrations. The aromatic C=C stretching bands will also be prominent. The presence of these characteristic bands provides strong evidence for the overall structure of the molecule.

Experimental Protocol for IR Spectroscopy

-

Sample Preparation: The sample can be analyzed as a thin film between two salt plates (e.g., NaCl or KBr) if it is a liquid, or as a KBr pellet if it is a solid. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used for direct analysis of the neat sample.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the mid-IR range (typically 4000 - 400 cm⁻¹).

Conclusion

This technical guide provides a comprehensive overview of the predicted spectroscopic data for this compound. The detailed analysis of the expected ¹H, ¹³C, and ¹⁹F NMR, MS, and IR spectra serves as a valuable resource for the identification and characterization of this compound. The provided experimental protocols offer guidance for obtaining high-quality spectroscopic data. While based on predictions, this guide establishes a solid foundation for researchers working with this and structurally related molecules, enabling them to confidently interpret their experimental findings.

References

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2774134, 2,3-Difluoro-4-methylanisole. Retrieved from [Link].

-

Spectral Database for Organic Compounds (SDBS). [Link]

Sources

1H and 13C NMR spectral analysis of 2,3-Difluoro-4-pentylanisole

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 2,3-Difluoro-4-pentylanisole

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the structural elucidation of organic molecules. This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound, a polysubstituted aromatic compound. As a molecule featuring a complex interplay of electron-donating and electron-withdrawing groups, its NMR spectra present a rich source of structural information. This document is intended for researchers, scientists, and drug development professionals, offering a detailed interpretation of chemical shifts, spin-spin coupling constants, and the underlying electronic effects that govern the spectral appearance. We will dissect the predicted spectra, provide a robust experimental protocol for data acquisition, and illustrate the power of 2D NMR techniques for unambiguous signal assignment.

Introduction: The Structural Landscape of this compound

This compound is a substituted aromatic ether. Its structure is characterized by an anisole core bearing two adjacent fluorine atoms and a pentyl group. The substituents are strategically positioned, creating a unique electronic environment that is reflected in its NMR spectra.

-

Methoxy Group (-OCH₃): A strong electron-donating group (EDG) through resonance, it increases electron density primarily at the ortho and para positions of the aromatic ring, causing upfield shifts (shielding) for the corresponding nuclei.[1][2]

-

Fluorine Atoms (-F): Fluorine exhibits a dual electronic nature. It is the most electronegative element, leading to a strong electron-withdrawing inductive effect (-I). Simultaneously, its lone pairs can participate in resonance, acting as a pi-electron donor (+R).[3][4] In polysubstituted systems, the interplay of these effects is complex and dictates the final chemical shifts.

-

Pentyl Group (-C₅H₁₁): A weakly electron-donating alkyl group through induction, which has a minor shielding effect on the aromatic ring.

The unambiguous characterization of this molecule is critical in contexts such as medicinal chemistry and materials science, where precise substitution patterns define function. NMR spectroscopy provides the necessary resolution and information content to confirm the identity and purity of such compounds.

Predicted ¹H NMR Spectral Analysis

The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons, the methoxy group, and the pentyl chain. The analysis hinges on understanding how the substituents influence the chemical shifts (δ) and the spin-spin coupling patterns (J).

Aromatic Region (δ 6.5 - 7.5 ppm)

The aromatic region will feature signals from the two remaining protons on the ring, H-5 and H-6. These protons form an AX or AB spin system and are coupled to each other (³JHH). Crucially, they also exhibit coupling to the fluorine nuclei (JHF).

-

H-6: This proton is ortho to the strongly shielding methoxy group and meta to the F-3 atom. The shielding effect of the methoxy group is expected to shift this proton significantly upfield. It will appear as a doublet of doublets due to coupling with H-5 (ortho ³JHH ≈ 8-9 Hz) and a smaller coupling with F-3 (meta ⁴JHF ≈ 1-3 Hz).

-

H-5: This proton is meta to the methoxy group, ortho to F-3, and para to F-2. Its chemical shift will be less influenced by the methoxy group but will be affected by the nearby fluorine atoms. It is expected to appear as a doublet of doublets (or a more complex multiplet) due to coupling with H-6 (ortho ³JHH ≈ 8-9 Hz) and a larger coupling to F-3 (ortho ³JHF ≈ 7-10 Hz).

Methoxy Group Signal (δ 3.8 - 4.0 ppm)

The three protons of the methoxy group are chemically equivalent and do not couple with other protons. They will appear as a sharp singlet, a characteristic signal for anisole derivatives.[5]

Pentyl Group Aliphatic Region (δ 0.8 - 2.8 ppm)

The pentyl chain will produce a set of signals in the upfield region of the spectrum.

-

Benzylic Protons (-CH₂-Ar): The methylene group directly attached to the aromatic ring is deshielded and will appear furthest downfield in this region (around δ 2.5-2.8 ppm) as a triplet, coupled to the adjacent methylene group.

-

Internal Methylene Protons (-CH₂-): The three internal methylene groups will produce overlapping multiplets in the range of δ 1.2-1.7 ppm.

-

Terminal Methyl Protons (-CH₃): The terminal methyl group is the most shielded and will appear furthest upfield (around δ 0.9 ppm) as a triplet, coupled to its neighboring methylene group.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constants (J) in Hz |

| H-5 | 7.0 - 7.2 | dd | ³J(H5-H6) ≈ 8.5, ³J(H5-F3) ≈ 8.0 |

| H-6 | 6.8 - 7.0 | dd | ³J(H6-H5) ≈ 8.5, ⁴J(H6-F3) ≈ 2.0 |

| OCH₃ | ~3.9 | s | - |

| H-1' (Pentyl) | ~2.6 | t | ³J(H1'-H2') ≈ 7.5 |

| H-2', H-3', H-4' (Pentyl) | 1.2 - 1.7 | m | - |

| H-5' (Pentyl) | ~0.9 | t | ³J(H5'-H4') ≈ 7.0 |

Note: Predicted values are based on established substituent effects and data from similar structures. Actual experimental values may vary.

Predicted ¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum will show 12 distinct signals, corresponding to each unique carbon atom in the molecule. The key diagnostic features are the large one-bond carbon-fluorine couplings (¹JCF) and smaller long-range nJCF couplings.[6][7]

Aromatic Region (δ 110 - 160 ppm)

The six aromatic carbons will have distinct chemical shifts and will all exhibit coupling to fluorine.

-

C-1 (ipso-OCH₃): This carbon is attached to the oxygen and is expected around δ 150-155 ppm. It will appear as a doublet of doublets due to coupling with F-2 (²JCF) and F-3 (³JCF).

-

C-2 (C-F): Directly bonded to fluorine, this carbon will be significantly downfield (δ ~145-150 ppm) and will exhibit a very large one-bond coupling to F-2 (¹JCF ≈ 240-260 Hz). It will also show a smaller two-bond coupling to F-3 (²JCF ≈ 15-25 Hz), appearing as a doublet of doublets.

-

C-3 (C-F): Similar to C-2, this carbon will be downfield (δ ~140-145 ppm) and will show a large ¹JCF to F-3 and a ²JCF to F-2, also resulting in a doublet of doublets.

-

C-4 (ipso-Pentyl): This quaternary carbon signal will be of lower intensity. Its chemical shift will be around δ 130-135 ppm, and it will be split by couplings to F-3 (²JCF) and F-2 (³JCF).

-

C-5: This protonated carbon is expected around δ 125-130 ppm. It will appear as a doublet of doublets due to coupling to F-3 (²JCF) and F-2 (³JCF).

-

C-6: This protonated carbon, shielded by the methoxy group, will be the most upfield of the aromatic carbons (δ ~115-120 ppm). It will show smaller long-range couplings to F-3 (³JCF) and F-2 (⁴JCF).

Aliphatic Region (δ 10 - 60 ppm)

-

Methoxy Carbon (-OCH₃): A sharp signal expected around δ 56 ppm.[8][9]

-

Pentyl Carbons: Five distinct signals for the pentyl chain, with the benzylic carbon appearing around δ 30-35 ppm and the terminal methyl carbon around δ 14 ppm.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted δ (ppm) | Multiplicity (due to C-F coupling) | Coupling Constants (J) in Hz |

| C-1 | 150 - 155 | dd | ²J(C1-F2) ≈ 10-15, ³J(C1-F3) ≈ 3-5 |

| C-2 | 145 - 150 | dd | ¹J(C2-F2) ≈ 250, ²J(C2-F3) ≈ 20 |

| C-3 | 140 - 145 | dd | ¹J(C3-F3) ≈ 250, ²J(C3-F2) ≈ 20 |

| C-4 | 130 - 135 | dd | ²J(C4-F3) ≈ 12, ³J(C4-F2) ≈ 4 |

| C-5 | 125 - 130 | dd | ²J(C5-F3) ≈ 10, ³J(C5-F2) ≈ 3 |

| C-6 | 115 - 120 | dd | ³J(C6-F3) ≈ 5, ⁴J(C6-F2) ≈ 2 |

| OCH₃ | ~56 | s | - |

| C-1' (Pentyl) | ~32 | s | - |

| C-2' (Pentyl) | ~30 | s | - |

| C-3' (Pentyl) | ~22 | s | - |

| C-4' (Pentyl) | ~31 | s | - |

| C-5' (Pentyl) | ~14 | s | - |

Note: s denotes a singlet in the context of C-F coupling; minor long-range couplings may exist.

Structural Confirmation with 2D NMR Spectroscopy

While 1D NMR provides substantial information, 2D NMR experiments are essential for definitive and unambiguous assignment of all signals. These experiments correlate nuclei based on their through-bond or through-space interactions.

-

COSY (Correlation Spectroscopy): Reveals ¹H-¹H coupling networks. It would show a clear correlation between H-5 and H-6 in the aromatic region and connect all adjacent protons in the pentyl chain.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with the carbon it is directly attached to. This experiment would definitively link H-5 to C-5, H-6 to C-6, and each proton of the pentyl and methoxy groups to their respective carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds. This is invaluable for assigning quaternary carbons and piecing together the molecular fragments. For instance, correlations from the OCH₃ protons to C-1, and from H-6 to C-1, C-5, and C-4 would confirm the arrangement around the methoxy group.

Caption: Key 2D NMR correlations for structural assignment.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality, interpretable spectra, a standardized experimental protocol is essential.

5.1. Sample Preparation

-

Weighing: Accurately weigh approximately 5-10 mg of this compound.

-

Solvent Selection: Choose a suitable deuterated solvent, typically Chloroform-d (CDCl₃) or Acetone-d₆, ensuring no solvent signals overlap with analyte signals.

-

Dissolution: Dissolve the sample in 0.6-0.7 mL of the deuterated solvent in a clean, dry NMR tube.

-

Standard: Add a small amount of Tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Homogenization: Gently vortex the sample to ensure a homogeneous solution.

5.2. Instrument Parameters (for a 500 MHz Spectrometer)

-

Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent. Perform automated or manual shimming to optimize magnetic field homogeneity, aiming for narrow and symmetrical solvent peaks.

-

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse (zg30).

-

Spectral Width: ~16 ppm (e.g., -2 to 14 ppm).

-

Acquisition Time: ~3-4 seconds.

-

Relaxation Delay (d1): 2-5 seconds.

-

Number of Scans: 8-16, depending on sample concentration.

-

-

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled single-pulse with NOE (zgpg30).

-

Spectral Width: ~240 ppm (e.g., -10 to 230 ppm).

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay (d1): 2 seconds.

-

Number of Scans: 256-1024, as ¹³C is much less sensitive than ¹H.

-

5.3. Data Processing

-

Fourier Transform: Apply an exponential window function (line broadening of ~0.3 Hz for ¹H, ~1-2 Hz for ¹³C) and perform Fourier transformation.

-

Phasing: Manually or automatically phase the spectrum to achieve a flat baseline.

-

Baseline Correction: Apply a polynomial baseline correction algorithm.

-

Referencing: Calibrate the spectrum by setting the TMS signal to 0.00 ppm.

-

Integration: Integrate all signals to determine the relative number of protons.

Caption: Standard workflow for NMR data acquisition and processing.

Conclusion

The ¹H and ¹³C NMR spectra of this compound are rich with information, governed by the complex interplay of its substituent electronic effects. The key identifying features are the characteristic AX system of the two aromatic protons, the sharp methoxy singlet, and the aliphatic signals of the pentyl group. In the ¹³C spectrum, the presence of two distinct carbons with very large ¹JCF coupling constants provides definitive evidence for the two C-F bonds. A full suite of 1D and 2D NMR experiments, acquired using a robust protocol, enables the complete and unambiguous assignment of every proton and carbon, thereby confirming the molecular structure with high confidence.

References

-

ACD/Labs. "NMR Prediction". [Link]

-

Bruker. "Mnova Predict | Accurate Prediction". [Link]

-

Chemaxon. "NMR Predictor". [Link]

-

Weigert, F. J., & Roberts, J. D. (1971). "13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants". Journal of the Chemical Society, Perkin Transactions 2. [Link]

-

Dhami, K. S., & Stothers, J. B. (1967). "13C N.M.R. STUDIES. VIII. 13C SPECTRA OF SOME SUBSTITUTED ANISOLES". Canadian Journal of Chemistry. [Link]

-

White, K. G. T., et al. (2016). "NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry". Organic Process Research & Development. [Link]

-

NMRDB.org. "Simulate and predict NMR spectra". [Link]

- Williams, D. H., & Fleming, I. (2008). Spectroscopic Methods in Organic Chemistry. McGraw-Hill.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.

-

Reddit r/Chempros. "The Effect of Fluorine in 1H NMR". [Link]

-

Moodle, JoVE. "NMR Spectroscopy of Benzene Derivatives". [Link]

- Hans-Otto Kalinowski, Stefan Berger, Siegmar Braun. (1988). Carbon-13 NMR Spectroscopy. John Wiley & Sons.

-

University of California, Davis. "Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms". [Link]

-

University of Wisconsin-Madison. "Hil8_sln.html". [Link]

Sources

- 1. hil8_sln.html [ursula.chem.yale.edu]

- 2. chegg.com [chegg.com]

- 3. reddit.com [reddit.com]

- 4. researchgate.net [researchgate.net]

- 5. Anisole(100-66-3) 1H NMR [m.chemicalbook.com]

- 6. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 7. discovery.researcher.life [discovery.researcher.life]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. scs.illinois.edu [scs.illinois.edu]

A Technical Guide to the ¹⁹F NMR Analysis of 2,3-Difluoro-4-pentylanisole: From Prediction to Experimental Verification

Executive Summary

This technical guide provides a comprehensive framework for understanding, predicting, and experimentally verifying the ¹⁹F Nuclear Magnetic Resonance (NMR) spectrum of 2,3-Difluoro-4-pentylanisole. Organofluorine compounds are of paramount importance in pharmaceutical and agrochemical research, and ¹⁹F NMR serves as an exceptionally sensitive and informative tool for their structural elucidation.[1][2] Due to the ¹⁹F nucleus's high gyromagnetic ratio, 100% natural abundance, and wide chemical shift dispersion, it offers a background-free window into the local electronic environment of fluorine atoms within a molecule.[3][4][5] This guide is structured to provide researchers, scientists, and drug development professionals with both the theoretical underpinnings and practical methodologies required to analyze the target molecule, moving from first principles of spectral prediction to a robust, self-validating experimental protocol.

The Strategic Role of ¹⁹F NMR in Drug Discovery

The incorporation of fluorine into drug candidates is a widely used strategy to modulate metabolic stability, binding affinity, and lipophilicity. Consequently, the ability to precisely characterize these fluorinated molecules is critical. ¹⁹F NMR spectroscopy has emerged as a primary analytical technique in this domain for several key reasons:

-

Exceptional Sensitivity: The ¹⁹F nucleus is the third most receptive stable NMR nucleus after ¹H and ³H, ensuring that high-quality spectra can be obtained rapidly on small quantities of material.[3]

-

Wide Chemical Shift Range: The chemical shifts for organofluorine compounds span a range of over 200 ppm, which minimizes signal overlap and makes the shifts highly sensitive to subtle changes in the molecular environment—a property leveraged extensively in fragment-based screening.[2][3][6]

-

Absence of Background Signals: Since fluorine is not naturally present in most biological systems, ¹⁹F NMR provides a clean and unambiguous signal for the fluorinated analyte, making it ideal for studying ligand-protein interactions and for in-cell NMR studies.[1][7]

This guide will focus on this compound, a molecule whose substitution pattern presents an instructive case for spectral interpretation.

Structural and Electronic Analysis of this compound

To predict the ¹⁹F NMR spectrum, we must first analyze the electronic environment of the two fluorine nuclei, F2 and F3. The chemical shift is dictated by the degree of magnetic shielding around a nucleus, which is modulated by the electron density. Electron-donating groups (EDGs) increase shielding (upfield shift to more negative ppm values), while electron-withdrawing groups (EWGs) decrease shielding (downfield shift).[8]

In this molecule, the key influencers are:

-

Methoxy Group (-OCH₃) at C1: This is a strong EDG through resonance (+R effect) and a weaker EWG through induction (-I effect). Its primary influence is on the ortho (C2) and para (C4, C6) positions.

-

Pentyl Group (-C₅H₁₁) at C4: This is a weak EDG through induction (+I effect).

-

Fluorine Atoms (F2, F3): Fluorine is strongly electron-withdrawing (-I effect) but also a weak resonance donor (+R effect).

Analysis of Individual Fluorine Environments:

-

F2: This fluorine is ortho to the powerful electron-donating methoxy group and meta to the weakly donating pentyl group. The strong +R effect from the -OCH₃ group will significantly increase the electron density at C2, leading to increased shielding of the F2 nucleus.

-

F3: This fluorine is meta to the methoxy group and ortho to the pentyl group. It will be less influenced by the methoxy group's resonance effect and more by its inductive effect. The adjacent pentyl group will provide a minor shielding contribution.

Therefore, we can qualitatively predict that the F2 signal will appear at a more upfield (more negative) chemical shift compared to the F3 signal.

Predicting the ¹⁹F NMR Spectrum

While precise prediction of ¹⁹F chemical shifts often requires computational methods like Density Functional Theory (DFT)[9][10][11], a reliable estimation can be made using established principles of substituent effects and typical coupling constants.

Predicted Chemical Shifts (δ)

The chemical shifts of aromatic fluorines are highly sensitive to the electronic nature of other substituents on the ring.[5][12][13] For this compound, no direct literature value exists. However, we can make a reasoned prediction based on related structures. For instance, the ¹⁹F chemical shift for 4-fluoroanisole is approximately -119.5 ppm.[14] The presence of additional fluorine and alkyl groups will shift these values. Given the strong shielding effect of the ortho-methoxy group on F2, we anticipate a significant upfield shift for this nucleus. The F3 nucleus, being less shielded, will appear further downfield.

Predicted Spin-Spin Coupling Constants (J)

Spin-spin coupling provides critical information about through-bond connectivity. In ¹⁹F NMR, couplings can be observed over multiple bonds and are typically larger than in ¹H NMR.[3][6]

-

³J(F2-F3) (ortho F-F coupling): The coupling between two adjacent fluorine atoms on a benzene ring is typically in the range of 18-22 Hz . This will be the largest and most defining coupling in the spectrum.

-

⁴J(F3-H5) (meta F-H coupling): The coupling between F3 and the proton at C5 is expected to be in the range of 4-8 Hz .

-

⁵J(F2-H5) (para F-H coupling): This long-range coupling is generally smaller, typically 0-3 Hz , and may not be resolved.

-

Long-range Couplings: Couplings to the methoxy or pentyl protons are possible but are usually very small (<1 Hz) and often unresolved in a standard 1D spectrum.

Summary of Predicted Spectral Parameters

The predicted quantitative data are summarized in the table below. These values represent estimations based on typical substituent effects and should be verified experimentally.

| Nucleus | Predicted δ (ppm vs. CFCl₃) | Multiplicity | Coupling Constant (J) | Coupled To |

| F2 | ~ -135 to -145 | Doublet of doublets (dd) | ³J ≈ 20 Hz | F3 |

| ⁵J ≈ 1-2 Hz | H5 | |||

| F3 | ~ -120 to -130 | Doublet of doublets (dd) | ³J ≈ 20 Hz | F2 |

| ⁴J ≈ 6 Hz | H5 |

Based on this analysis, the ¹⁹F NMR spectrum is expected to show two distinct signals, each appearing as a doublet of doublets.

Experimental Protocol for Spectrum Acquisition

This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.

Sample Preparation

-

Analyte Preparation: Accurately weigh ~10-20 mg of this compound.

-

Solvent Choice: Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice for its good solubilizing power and relatively inert nature. Solvent effects can cause shifts of several ppm, so consistency is key for comparing data.[9][15][16]

-

Reference Standard:

-

Internal Standard (Recommended): Add a small, known amount of a reference compound directly to the sample. Hexafluorobenzene (C₆F₆, δ ≈ -164.9 ppm) is an excellent choice as its single peak is unlikely to overlap with the signals of interest.[17] Trichlorofluoromethane (CFCl₃, δ = 0 ppm) is the primary standard but is volatile and environmentally hazardous.[6]

-

External Standard: Alternatively, a sealed capillary containing a reference compound in the same deuterated solvent can be placed inside the NMR tube. This avoids any potential interaction between the standard and the analyte.

-

-

Transfer: Transfer the solution to a 5 mm NMR tube.

NMR Instrument Configuration & Acquisition

-

Spectrometer Setup: Use a spectrometer equipped with a probe capable of detecting ¹⁹F (e.g., a broadband or dual-tuned probe). Tune and match the probe for the ¹⁹F frequency.

-

Locking and Shimming: Lock onto the deuterium signal of the CDCl₃ solvent and perform automated or manual shimming to optimize magnetic field homogeneity.

-

Acquisition Parameters:

-

Experiment: 1D ¹⁹F observe experiment. If proton couplings are to be confirmed, run a second experiment with ¹H decoupling.

-

Pulse Angle: 30-45 degrees (to allow for faster pulsing without saturation).

-

Spectral Width (SW): Set a wide spectral width of ~250 ppm (e.g., from -50 to -200 ppm) to ensure all signals, including the reference, are captured.

-

Acquisition Time (AT): Set to at least 2.0 seconds to ensure adequate resolution for resolving the J-couplings.

-

Relaxation Delay (D1): Set to 2-5 seconds. For accurate integration, this should be at least 5 times the longest T₁ relaxation time.[6]

-

Number of Scans (NS): Start with 16 or 32 scans. Due to the high sensitivity of ¹⁹F, this is often sufficient to achieve an excellent signal-to-noise ratio.

-

Data Processing and Interpretation

-

Fourier Transform: Apply an exponential window function (line broadening of ~0.3-0.5 Hz) to improve the signal-to-noise ratio, followed by a Fourier transform.

-

Phasing and Baseline Correction: Manually or automatically phase the spectrum to achieve pure absorption lineshapes and apply a polynomial baseline correction to ensure a flat baseline.

-

Referencing: Calibrate the chemical shift axis by setting the peak of the reference standard (e.g., C₆F₆) to its known literature value (-164.9 ppm).

-

Peak Picking and Analysis:

-

Identify the two main signals corresponding to F2 and F3.

-

Measure the chemical shift (δ) for the center of each multiplet.

-

Measure the coupling constants (J) by determining the frequency difference in Hz between the split lines within each multiplet. Verify that the ³J(F2-F3) value is identical in both multiplets.

-

Visualizing the Coupling Network

The spin-spin coupling relationships within the aromatic system can be clearly represented using a diagram. The following Graphviz script illustrates the primary interactions responsible for the observed splitting pattern.

Sources

- 1. Perspectives on Applications of 19F-NMR in Fragment-Based Drug Discovery | MDPI [mdpi.com]

- 2. 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. biophysics.org [biophysics.org]

- 6. 19Flourine NMR [chem.ch.huji.ac.il]

- 7. researchgate.net [researchgate.net]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Effects of fluorine bonding and nonbonding interactions on 19F chemical shifts - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Demystifying fluorine chemical shifts: Electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 4-Fluoroanisole | C7H7FO | CID 9987 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. dovepress.com [dovepress.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. reddit.com [reddit.com]

An In-depth Technical Guide to the Physical Properties of 2,3-Difluoro-4-pentylanisole

For Researchers, Scientists, and Drug Development Professionals

Introduction

Core Physical Properties of 2,3-Difluoro-4-pentylanisole

The physical properties of a compound are intrinsically linked to its molecular structure. In the case of this compound, the presence of fluorine atoms, a methoxy group, and a pentyl chain on the benzene ring all contribute to its intermolecular forces and thus its physical state at different temperatures.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₆F₂O | [1] |

| Molecular Weight | 214.25 g/mol | [1] |

| Boiling Point | Data not available | N/A |

| Melting Point | Data not available | N/A |

As indicated in the table, the experimental boiling and melting points for this compound are not currently reported in publicly accessible chemical databases. The following sections provide detailed, field-proven methodologies for the experimental determination of these essential properties.

Experimental Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[2][3] For a pure substance, the boiling point is a characteristic constant at a given pressure.

Capillary Method (Siwoloboff Method)

This micro-method is ideal for determining the boiling point of small quantities of a liquid.

Principle: A small amount of the liquid is heated in a fusion tube along with an inverted capillary tube. As the temperature rises, the air trapped in the capillary tube expands and escapes. When the liquid's vapor pressure equals the atmospheric pressure, a steady stream of bubbles emerges from the capillary. Upon cooling, the vapor inside the capillary contracts, and the liquid is drawn into it. The temperature at which the liquid enters the capillary is the boiling point.[4]

Experimental Protocol:

-

Preparation:

-

Seal one end of a capillary tube by heating it in a flame.[5]

-

Place a few drops of this compound into a small test tube (fusion tube).

-

Place the sealed capillary tube, open end down, into the fusion tube containing the liquid.

-

-

Apparatus Setup:

-

Attach the fusion tube to a thermometer using a rubber band or a piece of wire.

-

Suspend the thermometer and fusion tube assembly in a heating bath (e.g., a Thiele tube filled with mineral oil or a melting point apparatus with a heating block).[4]

-

-

Measurement:

-

Heat the bath slowly, at a rate of approximately 2°C per minute, while stirring to ensure uniform temperature distribution.[6]

-

Observe the capillary tube. A stream of bubbles will emerge from the open end.[6]

-

Continue heating until a rapid and continuous stream of bubbles is observed.

-

Remove the heat source and allow the apparatus to cool slowly.

-

The temperature at which the liquid just begins to enter the capillary tube is the boiling point of the sample. Record this temperature.

-

Distillation Method

For larger quantities of the compound, the boiling point can be determined during purification by distillation.

Principle: The liquid is heated to its boiling point, and the resulting vapor is condensed and collected. The temperature of the vapor in equilibrium with the boiling liquid is measured.[3]

Experimental Protocol:

-

Apparatus Setup:

-

Assemble a simple distillation apparatus using a round-bottom flask, a condenser, a receiving flask, and a thermometer.

-

Place a sample of this compound and a few boiling chips or a magnetic stir bar into the distillation flask.

-

Position the thermometer so that the top of the bulb is level with the bottom of the side arm of the distillation head.

-

-

Measurement:

-

Heat the distillation flask gently.

-

As the liquid boils, the vapor will rise and surround the thermometer bulb.

-

Record the temperature at which the vapor temperature remains constant while the liquid is distilling. This constant temperature is the boiling point.

-

Record the atmospheric pressure at the time of the measurement.

-

Workflow for Boiling Point Determination:

Caption: Experimental workflow for determining the boiling point.

Experimental Determination of Melting Point

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline compound, this transition occurs over a narrow temperature range.[7][8] The presence of impurities typically lowers the melting point and broadens the melting range.

Capillary Method

This is the most common and reliable method for determining the melting point of a crystalline solid.

Principle: A small amount of the powdered solid is packed into a capillary tube and heated in a controlled manner. The temperature at which the substance starts to melt and the temperature at which it completely liquefies are recorded as the melting range.

Experimental Protocol:

-

Preparation:

-

Ensure the sample of this compound is a fine powder. If necessary, crush the crystals on a watch glass.

-

Tap the open end of a capillary tube into the powder to fill the bottom with 2-3 mm of the sample.[7]

-

Compact the sample at the bottom of the tube by tapping the sealed end on a hard surface or by dropping it through a long glass tube.

-

-

Apparatus Setup:

-

Place the capillary tube in the sample holder of a melting point apparatus.

-

-

Measurement:

-

Heat the apparatus rapidly to a temperature about 15-20°C below the expected melting point.

-

Then, decrease the heating rate to 1-2°C per minute to ensure accurate measurement.[9]

-

Record the temperature at which the first drop of liquid appears (the onset of melting).

-

Record the temperature at which the entire sample has melted (the completion of melting).

-

The recorded range is the melting point of the sample.[10]

-

Workflow for Melting Point Determination:

Caption: Experimental workflow for determining the melting point.

Conclusion

The determination of boiling and melting points is a fundamental aspect of chemical characterization. While specific experimental values for this compound are not yet established in the literature, the standardized protocols outlined in this guide provide a robust framework for their accurate measurement. Adherence to these methodologies will ensure reliable and reproducible data, which is essential for the advancement of research and development involving this and other novel compounds.

References

-

BYJU'S. (n.d.). Determination Of Boiling Point Of An Organic Compound Experiment. Retrieved from [Link][5]

-

BYJU'S. (n.d.). Determination Of Melting Point Of An Organic Compound. Retrieved from [Link][10]

-

Chemistry LibreTexts. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Retrieved from [Link][4]

-

Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link][9]

-

Experiment (1) determination of melting points. (2021, September 19). Retrieved from [Link][7]

-

EXPERIMENT (2) - DETERMINATION OF BOILING POINTS Purpose. (2021, September 19). Retrieved from [Link][2]

-

Experiment 1: Melting-point Determinations. (n.d.). Retrieved from [Link][8]

-

GeeksforGeeks. (2024, July 23). Determination of Boiling Point of Organic Compounds. Retrieved from [Link][3]

-

MeitY OLabs. (2017, February 9). Boiling Point of an Organic compound [Video]. YouTube. Retrieved from [Link][6]

-

Melting point determination. (n.d.). Retrieved from [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. byjus.com [byjus.com]

- 6. m.youtube.com [m.youtube.com]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. athabascau.ca [athabascau.ca]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. byjus.com [byjus.com]

An In-Depth Technical Guide to the Solubility and Stability of 2,3-Difluoro-4-pentylanisole

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction

The introduction of fluorine atoms into organic molecules has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a compound's physicochemical and pharmacokinetic properties. 2,3-Difluoro-4-pentylanisole, a fluorinated aromatic ether, represents a scaffold with significant potential in drug discovery. Its unique substitution pattern—a difluorinated phenyl ring, a methoxy group, and a pentyl chain—suggests a complex interplay of lipophilicity, polarity, and metabolic susceptibility. A thorough understanding of its solubility and stability is paramount for its successful development as a drug candidate or intermediate.

This technical guide provides a comprehensive overview of the core solubility and stability characteristics of this compound. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to effectively work with this compound. We will delve into the theoretical underpinnings of its behavior in various solvent systems and under different stress conditions, and present detailed, field-proven protocols for its empirical evaluation.

Physicochemical Properties of this compound

A foundational understanding of the intrinsic properties of this compound is crucial for predicting its behavior. The presence of two fluorine atoms on the benzene ring significantly impacts its electronic and conformational properties. Fluorine's high electronegativity can influence the pKa of nearby functional groups and alter the molecule's susceptibility to metabolic attack.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₆F₂O | [1] |

| Molecular Weight | 214.25 g/mol | [1] |

| CAS Number | 134364-71-9 | [1] |

| Calculated XLogP3-AA | 4.5 | [1] |

| Topological Polar Surface Area | 9.2 Ų | [1] |

The high calculated XLogP3-AA suggests that this compound is a lipophilic molecule, which will have significant implications for its solubility, favoring organic solvents over aqueous media. The small topological polar surface area further supports this prediction.

Solubility Profile

The solubility of a compound is a critical parameter that influences its absorption, distribution, and formulation. Given the lipophilic nature of this compound, a comprehensive solubility profile across a range of pharmaceutically relevant solvents is essential.

Theoretical Considerations

The adage "like dissolves like" provides a useful starting point for predicting solubility. The pentyl chain and the benzene ring contribute to the molecule's non-polar character, while the methoxy group and the fluorine atoms introduce some polarity. We can anticipate good solubility in non-polar and moderately polar organic solvents. Solubility in aqueous media is expected to be low. For ionizable compounds, solubility can be significantly influenced by pH; however, this compound is not expected to have an ionizable center within the typical pharmaceutical pH range.

Experimental Determination of Solubility

A robust determination of solubility requires a systematic experimental approach. The OECD 105 guideline provides a framework for determining the water solubility of chemicals.[1][2][3][4] For organic solvents, a similar equilibrium saturation method can be employed.

Caption: Workflow for determining the equilibrium solubility of this compound.

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a selected solvent (e.g., water, phosphate-buffered saline (PBS) pH 7.4, ethanol, methanol, acetone, acetonitrile, dimethyl sulfoxide (DMSO), and a relevant non-polar solvent like hexane or toluene).[5]

-

Ensure that there is undissolved solid material present in each vial.

-

-

Equilibration:

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a shaking incubator set at a constant temperature (e.g., 25 °C and 37 °C) to simulate room and physiological temperatures, respectively.

-

Allow the solutions to equilibrate for a sufficient period (typically 24 to 48 hours), with continuous agitation to ensure saturation.

-

-

Sample Collection and Preparation:

-

After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.

-

Carefully withdraw an aliquot of the clear supernatant.

-

Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), to determine the concentration of dissolved this compound.[6][7]

-

Prepare a calibration curve using standards of known concentrations to ensure accurate quantification.

-

Stability Profile

Assessing the chemical stability of a compound is a critical step in drug development, as it determines its shelf-life and potential degradation pathways. The ICH Q1A (R2) guideline provides a comprehensive framework for stability testing of new drug substances.[8][9][10]

Potential Degradation Pathways

Based on the structure of this compound, several degradation pathways can be hypothesized:

-

Hydrolysis: The ether linkage in anisole derivatives can be susceptible to hydrolysis, particularly under acidic or basic conditions at elevated temperatures, to yield the corresponding phenol and methanol.[11][12][13] The presence of electron-withdrawing fluorine atoms may influence the rate of this process.

-

Oxidation: The pentyl chain and the aromatic ring can be sites of oxidative degradation.

-

Photodegradation: Aromatic ethers can undergo photodegradation upon exposure to light, potentially leading to cleavage of the ether bond or reactions involving the aromatic ring.[14][15]

Experimental Design for Stability Studies

A comprehensive stability study should evaluate the impact of temperature, pH, and light on this compound.

Caption: Workflow for conducting a comprehensive stability study of this compound.

3.2.1. Thermal Stability

-

Sample Preparation: Prepare solutions of this compound in a suitable solvent system (e.g., acetonitrile/water) at a known concentration.

-

Storage Conditions:

-

Long-term: Store samples at 25 °C ± 2 °C / 60% RH ± 5% RH.

-

Accelerated: Store samples at 40 °C ± 2 °C / 75% RH ± 5% RH.[16]

-

-

Time Points: Withdraw aliquots for analysis at specified time intervals (e.g., 0, 1, 3, 6, and 12 months for long-term; 0, 1, 3, and 6 months for accelerated).[8]

-

Analysis: Analyze the samples for the concentration of the parent compound and the presence of any degradation products using a stability-indicating analytical method.

3.2.2. pH Stability (Hydrolytic Stability)

-

Sample Preparation: Prepare solutions of this compound in a series of aqueous buffers with different pH values (e.g., pH 1.2, 4.5, 7.0, and 9.0).

-

Storage Conditions: Store the solutions at a constant temperature (e.g., 25 °C and an elevated temperature like 50 °C to accelerate degradation).

-

Time Points: Withdraw aliquots at appropriate time intervals (e.g., 0, 1, 7, 14, and 30 days).

-

Analysis: Analyze the samples to determine the rate of degradation at each pH.

3.2.3. Photostability

-

Sample Preparation: Expose solid and solution samples of this compound to a light source as specified in the ICH Q1B guideline.[17] A dark control, protected from light, should be stored under the same conditions.

-

Light Source: Use a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

-

Analysis: After the exposure period, analyze the light-exposed and dark control samples to assess the extent of photodegradation.

Analytical Methodologies

A robust and validated analytical method is essential for the accurate quantification of this compound and its potential degradation products. Both HPLC and Gas Chromatography-Mass Spectrometry (GC-MS) are suitable techniques.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method is generally preferred for the analysis of moderately polar to non-polar compounds like this compound.

-

Column: A C18 column is a suitable choice.

-